RuCl2[(R)-DM-BINAP][(R,R)-DPEN]
Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound RuCl2[®-DM-BINAP][(R,R)-DPEN] is the process of asymmetric reduction of benzils . This compound acts as a catalyst in this process, facilitating the conversion of benzils into chiral 1,2-diols .
Mode of Action
RuCl2[®-DM-BINAP][(R,R)-DPEN] interacts with its targets by accelerating the rate of the reaction. It does this by lowering the activation energy required for the reaction to proceed, thus enabling the asymmetric reduction of benzils .
Biochemical Pathways
The compound RuCl2[®-DM-BINAP][(R,R)-DPEN] affects the biochemical pathway involved in the asymmetric reduction of benzils. The downstream effect of this is the production of chiral 1,2-diols .
Result of Action
The molecular and cellular effects of RuCl2[®-DM-BINAP][(R,R)-DPEN]'s action result in the formation of chiral 1,2-diols from benzils . This is significant in the field of organic chemistry, where the creation of chiral compounds is of great importance.
Biochemical Analysis
Biochemical Properties
The primary biochemical role of RuCl2[®-DM-BINAP][(R,R)-DPEN] is as a catalyst in the enantioselective asymmetric reduction of benzils . This reaction results in the formation of chiral 1,2-diols
Molecular Mechanism
The molecular mechanism of action of RuCl2[®-DM-BINAP][(R,R)-DPEN] involves its role as a catalyst in the enantioselective asymmetric reduction of benzils . This reaction results in the formation of chiral 1,2-diols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RuCl2[®-DM-BINAP][(R,R)-DPEN] involves the coordination of the ruthenium metal center with the chiral ligands ®-DM-BINAP and (R,R)-DPEN. The general synthetic route includes the following steps :
Preparation of ®-DM-BINAP: This ligand can be synthesized from (±)-1,1’-bi-2-naphthol through a series of reactions involving phosphorylation and resolution to obtain the desired enantiomer.
Preparation of (R,R)-DPEN: This ligand is synthesized from commercially available starting materials through a series of amination and resolution steps.
Coordination with Ruthenium: The ligands ®-DM-BINAP and (R,R)-DPEN are coordinated to a ruthenium precursor, such as RuCl2(benzene), under specific conditions (e.g., in the presence of a base and solvent like methanol) to form the final complex.
Industrial Production Methods
Industrial production of RuCl2[®-DM-BINAP][(R,R)-DPEN] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
RuCl2[®-DM-BINAP][(R,R)-DPEN] primarily undergoes reduction reactions. It is widely used as a catalyst in the enantioselective hydrogenation of ketones to produce chiral alcohols .
Common Reagents and Conditions
Hydrogenation: The compound is used in hydrogenation reactions where hydrogen gas (H2) is the reducing agent.
Asymmetric Reduction: The compound catalyzes the reduction of benzils to form chiral 1,2-diols.
Major Products
The major products formed from reactions catalyzed by RuCl2[®-DM-BINAP][(R,R)-DPEN] are chiral alcohols and diols. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
RuCl2[®-DM-BINAP][(R,R)-DPEN] has a wide range of applications in scientific research, including :
Chemistry: It is extensively used in asymmetric synthesis to produce chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to catalyze enantioselective reactions makes it useful in the synthesis of biologically active molecules.
Medicine: Chiral alcohols and diols produced using this catalyst are key intermediates in the synthesis of various drugs.
Industry: The compound is used in the production of fine chemicals and specialty materials, where enantioselectivity is crucial.
Comparison with Similar Compounds
Similar Compounds
RuCl2[®-DM-BINAP][®-DAIPEN]: This compound is similar in structure but uses ®-DAIPEN as the chiral ligand instead of (R,R)-DPEN.
RuCl(p-cymene)[(R,R)-Ts-DPEN]: This compound uses p-cymene and (R,R)-Ts-DPEN as ligands and is also used in asymmetric hydrogenation reactions.
RuCl2[(S)-DM-SEGPHOS][(S)-DAIPEN]: This compound uses (S)-DM-SEGPHOS and (S)-DAIPEN as ligands and is used in similar catalytic applications.
Uniqueness
RuCl2[®-DM-BINAP][(R,R)-DPEN] is unique due to its high enantioselectivity and efficiency in catalyzing the reduction of ketones to chiral alcohols. The combination of ®-DM-BINAP and (R,R)-DPEN ligands provides a highly chiral environment, making it particularly effective for asymmetric synthesis .
Properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C14H16N2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-32H,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMSONXJNGZZBM-ODQAEMFESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H64Cl2N2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585292 | |
Record name | [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1119.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220114-38-5 | |
Record name | [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) RuCl2[(R)-xylbinap][(R,R)-dpen] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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